molecular formula C10H14N4O2 B1333066 1-Methyl-4-(5-nitropyridin-2-yl)piperazine CAS No. 55403-34-4

1-Methyl-4-(5-nitropyridin-2-yl)piperazine

Katalognummer: B1333066
CAS-Nummer: 55403-34-4
Molekulargewicht: 222.24 g/mol
InChI-Schlüssel: DZIASOMGGPNYCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4-(5-nitropyridin-2-yl)piperazine (MNP) is a synthetic organic compound that has been widely used in scientific research due to its ability to act as a ligand for proteins and enzymes. MNP has been used in a variety of applications, including as a fluorescent label, as a substrate for enzymes, and as a component of drugs. We will also discuss possible future directions for research involving MNP.

Wissenschaftliche Forschungsanwendungen

Neuroimaging Studies

1-Methyl-4-(5-nitropyridin-2-yl)piperazine derivatives have been studied for their potential in neuroimaging, particularly in Positron Emission Tomography (PET) applications. A study by García et al. (2014) developed a derivative that showed high affinity and selectivity as a 5-HT1A receptor antagonist. This compound demonstrated significant potential for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).

Antibacterial Research

In the field of antibacterial research, derivatives of this compound have been synthesized and tested for efficacy. Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, showing significant antibacterial activities, including against strains like E. coli and S. aureus (Mekky & Sanad, 2020).

Anti-Inflammatory Applications

Ahmed, Molvi, and Khan (2017) synthesized compounds incorporating the this compound structure and evaluated their anti-inflammatory activity. These compounds showed significant in vitro anti-inflammatory activity, indicating potential therapeutic applications in inflammation-related conditions (Ahmed, Molvi, & Khan, 2017).

Antiparasitic Activity

This compound derivatives have also been explored for antiparasitic activity. Foroumadi et al. (2005) synthesized a series of derivatives and evaluated their leishmanicidal activity, discovering that these compounds had significantly better activity than the reference drug pentostam (Foroumadi et al., 2005).

Anticancer Research

Research into the anticancer potential of 1-Methyl-4-(5-nitropyridin-2-yl)ppiperazine derivatives has been conducted. Mustafa et al. (2011) synthesized N1-(coumarin-7-yl)amidrazones incorporating N-piperazines and found that some compounds exhibited potent antitumor activity against specific cancer cell lines (Mustafa et al., 2011).

Antiamoebic and Antigiardial Activities

Saadeh, Mosleh, and Mubarak (2009) synthesized novel compounds from antiparasitic precursors and tested them for antiamoebic and antigiardial activities. They found that some of these compounds exhibited potent lethal activities against parasites like Entamoeba histolytica and Giardia intestinalis, with significantly lower IC50 values than the standard drug metronidazole (Saadeh, Mosleh, & Mubarak, 2009).

Antibacterial and Anti-Parasitic Activities

Al-Qtaitat, Saadeh, and colleagues (2015) prepared a series of metronidazole derivatives containing piperazine rings and evaluated their antibacterial and anti-parasitic activities. They found that some compounds exhibited superior activity compared to metronidazole against certain bacterial and parasitic strains (Al-Qtaitat et al., 2015).

Molecular Binding Studies

Karthikeyan et al. (2015) investigated the binding characteristics of a piperazine derivative to bovine serum albumin (BSA) using fluorescence spectroscopy. Their study provides insights into the pharmacokinetic mechanism of drugs containing piperazine derivatives (Karthikeyan et al., 2015).

Safety and Hazards

The compound has been classified as an irritant . The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P264, P270, P301+P312, P330, and P501 .

Eigenschaften

IUPAC Name

1-methyl-4-(5-nitropyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-12-4-6-13(7-5-12)10-3-2-9(8-11-10)14(15)16/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIASOMGGPNYCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377279
Record name 1-methyl-4-(5-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55403-34-4
Record name 1-methyl-4-(5-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 500 ml. 3-neck, r.b. flask fitted with y-tube and condenser and thermometer, stirrer and addition funnel was charged with a mixture of 2-chloro-5-nitropyridine (15.8 g. 0.1 mole) in ethanol (300 ml.). To this was added N-methylpiperazine (20 g. 0.2 mole) dropwise while stirring. After the addition (ca. 5 min.), the mixture was heated at reflux for 3 hr. while stirring continued. The solution was chilled to 5°C and the crystals were collected by filtration and dried at 60°C to yield 12 g. yellow crystals, m.p. 94°-96°C.
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A stirred mixture of 2-chloro-5-nitropyridine (3.16 g, 20.0 mmol), 1-methyl-piperazine (2.00 g, 2.00 mmol) and potassium carbonate (2.76 g, 20.0 mmol) in DMF is heated at 100° C. for 24 h, cooled, poured into water and extracted with CH2Cl2. The combined extracts are dried over MgSO4 and concentrated in vacuo. The resultant residue is purified by flash chromatography (SiO2, 2% ammonia in 10:90 ethanol:ethyl acetate as eluent) affords the title compound as an off-white solid, 4.0 g (90% yield), identified by NMR analysis.
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Synthesis routes and methods III

Procedure details

An amount of 2 g (9.85 mmol) of 2-bromo-5-nitro-pyridin is stirred in dichloromethane (50 mL), followed by addition of 1-methylpiperazine (10.9 mL, 98.5 mmol). The reaction mixture is refluxed for 1 h. After cooling, the mixture is extracted 3× with sodium bicarbonate, followed by additional washing with brine, dried over sodium sulfate, evaporated, to afford 2 g (91% yield) of yellow crystals; mp 75-76° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.9 mL
Type
reactant
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-(5-nitropyridin-2-yl)piperazine
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-(5-nitropyridin-2-yl)piperazine
Reactant of Route 3
Reactant of Route 3
1-Methyl-4-(5-nitropyridin-2-yl)piperazine
Reactant of Route 4
Reactant of Route 4
1-Methyl-4-(5-nitropyridin-2-yl)piperazine
Reactant of Route 5
Reactant of Route 5
1-Methyl-4-(5-nitropyridin-2-yl)piperazine
Reactant of Route 6
Reactant of Route 6
1-Methyl-4-(5-nitropyridin-2-yl)piperazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.